molecular formula C13H8ClN5OS B607979 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile CAS No. 922050-57-5

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile

Cat. No. B607979
CAS RN: 922050-57-5
M. Wt: 317.75
InChI Key: DRTDDTWOOFJKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HS56 is an ATP-competitive dual Pim/DAPK3 inhibitor which reduces Pim kinase-induced myosin phosphorylation and the contractility of vascular smooth muscle in spontaneously hypertensive RenTG mice.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by El‐Mekabaty (2015) reported the use of a compound structurally similar to 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile as a key intermediate in synthesizing various heterocycles. These compounds, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, showed antioxidant activity comparable to that of ascorbic acid, highlighting potential applications in oxidative stress management (El‐Mekabaty, 2015).

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, including those with structures related to the query compound, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds showed promising results in cytotoxicity assays against various cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antitumor Evaluation

El-Morsy et al. (2017) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential antitumor agents. Some of these derivatives exhibited activity against human breast adenocarcinoma cell lines, suggesting potential therapeutic applications in cancer treatment (El-Morsy et al., 2017).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) developed pyrazolo[3,4-d]pyrimidine analogues that exhibited significant antimicrobial and anticancer activities. These findings indicate the potential of such compounds in developing new treatments for infectious diseases and cancer (Hafez et al., 2016).

Herbicidal Activity

Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their herbicidal activity. Some compounds showed effective inhibition against certain plant species, suggesting potential applications in agriculture (Luo et al., 2017).

properties

CAS RN

922050-57-5

Product Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile

Molecular Formula

C13H8ClN5OS

Molecular Weight

317.75

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C13H8ClN5OS/c14-8-2-1-3-9(6-8)19-11-10(7-16-19)12(20)18-13(17-11)21-5-4-15/h1-3,6-7H,5H2,(H,17,18,20)

InChI Key

DRTDDTWOOFJKOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HS56;  HS-56;  HS 56

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile
Reactant of Route 5
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.